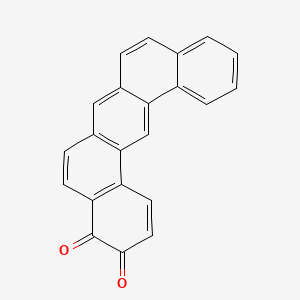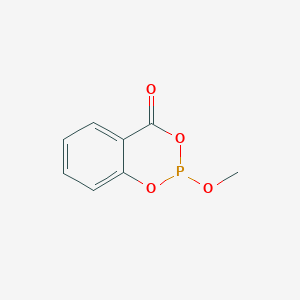
Benzoic acid;2,4,4-trimethylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2,4,4-trimethylpentan-2-ol is an organic compound that combines the properties of benzoic acid and 2,4,4-trimethylpentan-2-ol Benzoic acid is a simple aromatic carboxylic acid, while 2,4,4-trimethylpentan-2-ol is a branched alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2,4,4-trimethylpentan-2-ol can be achieved through several methods:
Esterification: Benzoic acid can react with 2,4,4-trimethylpentan-2-ol in the presence of an acid catalyst to form the ester. The reaction typically requires heating and the removal of water to drive the reaction to completion.
Oxidation: 2,4,4-trimethylpentan-2-ol can be oxidized to form the corresponding ketone, which can then undergo further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The alcohol group in 2,4,4-trimethylpentan-2-ol can be oxidized to form a ketone or carboxylic acid.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Esterification: The carboxylic acid group in benzoic acid can react with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and Dess-Martin periodinane are commonly used for oxidation reactions.
Acid Catalysts: Sulfuric acid and hydrochloric acid are used in esterification reactions.
Electrophiles: Nitric acid, sulfuric acid, and halogens are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Esterification: Formation of esters with various alcohols.
Applications De Recherche Scientifique
Benzoic acid;2,4,4-trimethylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antimicrobial and preservative properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of Benzoic acid;2,4,4-trimethylpentan-2-ol involves its interaction with various molecular targets:
Oxidation: The alcohol group can be oxidized to form reactive intermediates that participate in further chemical reactions.
Substitution: The aromatic ring in benzoic acid can undergo substitution reactions, leading to the formation of various derivatives with different biological activities.
Esterification: The carboxylic acid group can form esters, which may have different physical and chemical properties compared to the parent compound.
Comparaison Avec Des Composés Similaires
Benzoic acid;2,4,4-trimethylpentan-2-ol can be compared with other similar compounds:
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,4,4-Trimethylpentan-2-ol: A branched alcohol used as a solvent and intermediate in organic synthesis.
Salicylic Acid: An aromatic carboxylic acid with hydroxyl group, used in skincare products and as a precursor for aspirin.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and have diverse applications in various fields.
Propriétés
Numéro CAS |
117685-92-4 |
|---|---|
Formule moléculaire |
C15H24O3 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
benzoic acid;2,4,4-trimethylpentan-2-ol |
InChI |
InChI=1S/C8H18O.C7H6O2/c1-7(2,3)6-8(4,5)9;8-7(9)6-4-2-1-3-5-6/h9H,6H2,1-5H3;1-5H,(H,8,9) |
Clé InChI |
LBWXKWBUMBIWPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
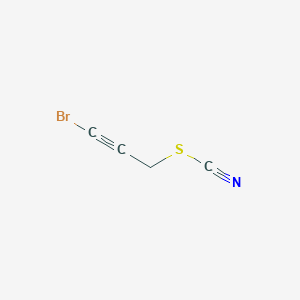
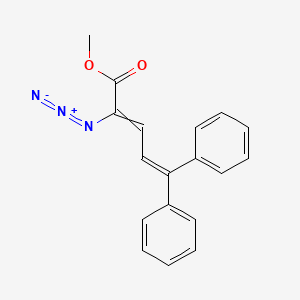
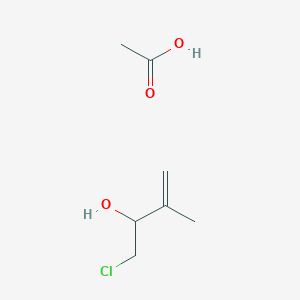

![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
